Propargyl Functional Group Enables Click Chemistry, Absent in Saturated Analogs
The compound possesses a terminal alkyne group, which is a prerequisite for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This functionality is entirely absent in comparator analogs such as Ethyl 2-ethyloxane-2-carboxylate (saturated side-chain) or 2-Propyltetrahydro-2H-pyran-3-carboxylic acid . The alkyne handle is the primary driver of utility for this compound as a synthetic intermediate [1].
| Evidence Dimension | Functional Group Reactivity |
|---|---|
| Target Compound Data | Terminal alkyne (C≡C-H) present |
| Comparator Or Baseline | Ethyl 2-ethyloxane-2-carboxylate: saturated alkyl chain; 2-Propyltetrahydro-2H-pyran-3-carboxylic acid: saturated alkyl chain and different regioisomer |
| Quantified Difference | Qualitative difference; one functional group enables an entire class of reactions (CuAAC), the other does not. |
| Conditions | Chemical structure analysis |
Why This Matters
For any research program employing click chemistry for bioconjugation or library synthesis, this compound is a viable starting material, whereas its saturated analogs are not.
- [1] Kuujia. Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate (CAS 2138546-39-9) Description. View Source
